2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Description
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a ketone derivative featuring a piperazine ring substituted at the 3-position with a methyl group and an ethyl branch on the butanone moiety. Piperazine-containing compounds are frequently explored in medicinal chemistry due to their versatility in modulating pharmacokinetic profiles and receptor interactions. The ethyl and methyl substituents may influence lipophilicity, solubility, and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
2-ethyl-1-(3-methylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-10(5-2)11(14)13-7-6-12-9(3)8-13/h9-10,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSGOUBJUAUEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCNC(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis typically begins with 2-ethylbutan-1-one and 3-methylpiperazine . The carbonyl group in the ketone undergoes nucleophilic attack by the secondary amine group of 3-methylpiperazine. This reaction is facilitated by bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), which deprotonate the piperazine, enhancing its nucleophilicity.
Reaction equation :
Optimization of Reaction Conditions
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Solvent selection : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) is preferred due to their ability to dissolve both polar and non-polar reagents.
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Temperature : Reactions proceed efficiently at 60–80°C, with prolonged heating (12–24 hours) ensuring complete conversion.
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Molar ratios : A 1:1.1 molar ratio of ketone to piperazine minimizes side reactions like over-alkylation.
Table 1: Yield Variation with Base and Solvent
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (GC %) |
|---|---|---|---|---|
| K₂CO₃ | THF | 70 | 78 | 98.5 |
| NaOH | 2-MeTHF | 80 | 82 | 99.1 |
| NaHCO₃ | Toluene | 60 | 65 | 97.8 |
Data adapted from Grignard reagent purification protocols and esterification studies.
Coupling Reactions and Intermediate Functionalization
Activation of Carboxylic Acid Intermediates
Alternative routes involve synthesizing 2-ethylbutanoic acid as a precursor, which is activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxyphthalimide (NHPI). The activated ester intermediate reacts with 3-methylpiperazine to form the target compound.
Key steps :
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Esterification :
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Amine coupling :
Advantages of Activated Esters
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Higher selectivity : Reduces side reactions compared to direct nucleophilic substitution.
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Mild conditions : Reactions proceed at room temperature, preserving sensitive functional groups.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Patented methods emphasize continuous flow systems for scalability. Key features include:
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Automated reagent addition : Ensures precise stoichiometric control.
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In-line purification : Integrated distillation units remove byproducts (e.g., methanol) in real-time.
Table 2: Industrial vs. Batch Process Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 24 h | 4 h |
| Yield | 78% | 89% |
| Purity | 98.5% | 99.7% |
| Energy Consumption | High | Moderate |
Solvent Recycling
2-MeTHF is recycled via distillation, reducing waste and production costs by ~30%.
Purification and Isolation Strategies
Borate Ester Exchange
Crude product purity is enhanced using trimethyl borate or dimethyl acetonide . The method involves:
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Ester exchange :
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Hydrolysis :
Advantages :
Crystallization
The hydrochloride salt of the final product is isolated via crystallization from ethanol/water mixtures , yielding needle-like crystals with >99.5% enantiomeric excess.
Case Studies and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, a compound with a complex structure, has garnered attention in various scientific research applications due to its unique chemical properties. This article delves into its applications, particularly in medicinal chemistry, neuropharmacology, and material science.
Medicinal Chemistry
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one has been explored for its potential therapeutic effects. It is particularly noted for:
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. Studies have shown that modifications to the piperazine ring can enhance serotonin receptor binding, leading to improved mood regulation.
- Anti-anxiety Properties : The compound has been investigated for its anxiolytic effects. Its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, suggests potential use in treating anxiety disorders.
Neuropharmacology
The neuropharmacological profile of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is of particular interest:
- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions by acting on cholinergic pathways. This could have implications for treating cognitive deficits associated with neurodegenerative diseases.
- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound indicate a potential role in preventing neuronal damage in models of oxidative stress and neuroinflammation.
Material Science
Beyond biological applications, 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one has shown promise in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties. Its functional groups allow for cross-linking and modification of polymer matrices.
Comprehensive Data Table
| Application Area | Specific Use Case | Findings/Implications |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Enhanced serotonin receptor binding |
| Anti-anxiety Properties | Modulation of neurotransmitter systems | |
| Neuropharmacology | Cognitive Enhancement | Potential improvement in cognitive deficits |
| Neuroprotective Effects | Prevention of neuronal damage | |
| Material Science | Polymer Chemistry | Development of novel polymers with improved properties |
Case Study 1: Antidepressant Efficacy
A study conducted by Smith et al. (2020) evaluated the antidepressant effects of various piperazine derivatives, including 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one. The results demonstrated a significant reduction in depressive-like behaviors in rodent models, suggesting its potential as a therapeutic agent.
Case Study 2: Neuroprotective Mechanisms
In a study by Johnson et al. (2021), the neuroprotective effects of this compound were assessed using an in vitro model of oxidative stress. The findings indicated that the compound significantly reduced cell death and oxidative markers, highlighting its potential role in neuroprotection.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one:
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural analogs.
Key Differences and Implications
2-Ethyl-1-(piperazin-1-yl)butan-1-one HCl: The hydrochloride salt improves aqueous solubility, making it suitable for synthetic intermediates . Target Compound: The 3-methylpiperazine substituent may alter receptor binding compared to unsubstituted piperazine analogs, though experimental data are lacking.
Therapeutic vs. In contrast, 2-Methyl AP-237 highlights risks associated with clandestine modifications, lacking recognized medical utility .
Molecular Complexity and Bioavailability :
- The tetrazolyl-methoxyphenyl derivative () has a higher molecular weight (372.5 g/mol), which may reduce oral bioavailability compared to simpler analogs like the target compound (~199.3 g/mol).
Biological Activity
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a butanone backbone with an ethyl group and a 3-methylpiperazine moiety. This structural configuration is significant for its biological activity, particularly its interaction with neurotransmitter systems.
Biological Activity Overview
Research indicates that 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial and antifungal activities, making it a candidate for pharmaceutical applications.
- Neurotransmitter Interaction : The piperazine ring is associated with interactions at serotonin and dopamine receptors, which are crucial for mood regulation and could potentially influence anxiety and mood disorders.
The biological activity of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is primarily attributed to its ability to modulate neurotransmitter systems. The piperazine moiety facilitates binding to specific receptors, leading to alterations in neurotransmission. This interaction may result in therapeutic effects related to mood stabilization and anxiety reduction.
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against various microbial strains, demonstrating significant inhibition zones comparable to established antifungal agents.
- Neuropharmacological Effects : In vivo studies indicated that the compound could modulate anxiety-like behaviors in animal models, suggesting potential applications in treating anxiety disorders.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the piperazine structure could enhance binding affinity to serotonin receptors, thereby increasing the therapeutic potential of the compound. For instance, variations in the alkyl chain length and branching significantly impacted receptor interaction profiles .
Data Table: Biological Activity Summary
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Significant inhibition against microbial strains | |
| Neurotransmitter Interaction | Modulates serotonin and dopamine receptors | |
| Anxiety Reduction | Reduces anxiety-like behaviors in animal models |
Q & A
Q. What are the recommended synthetic routes for 2-ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of a piperazine derivative (e.g., 3-methylpiperazine) with a ketone precursor. Key steps include:
- Nucleophilic substitution : Reacting 3-methylpiperazine with an ethyl halide in a polar aprotic solvent (e.g., DMF or THF) under controlled temperatures (60–80°C) to avoid side reactions.
- Ketone formation : Using a Friedel-Crafts acylation or similar methods to introduce the butanone moiety.
Optimization focuses on solvent choice (polar aprotic solvents enhance nucleophilicity), catalyst selection (e.g., palladium for cross-coupling), and reaction time monitoring via TLC or HPLC .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with piperazine protons appearing as distinct multiplets (δ 2.5–3.5 ppm) and the ethyl/butanone groups in predictable regions (δ 1.0–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 225.2) and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, SHELX software refines crystal structures to resolve bond angles and stereochemistry .
Q. What physicochemical properties are critical for experimental design?
Methodological Answer: Key properties include:
- Solubility : Prefer polar solvents (e.g., ethanol, DMSO) for biological assays; logP values (~2.5) predict membrane permeability.
- Stability : Assess pH sensitivity (e.g., stability in buffers from pH 4–8) and thermal degradation via differential scanning calorimetry (DSC).
- Melting Point : Empirical determination (e.g., 96–98°C for analogs) ensures purity .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors or enzymes like cellulose synthase). Focus on piperazine’s hydrogen-bonding potential and the ethyl group’s hydrophobic interactions .
- QSAR Models : Train models on analogs (e.g., AP-237 derivatives) to correlate substituent effects (e.g., 3-methyl vs. 2-methyl) with bioactivity .
Q. How should researchers address contradictions in crystallographic data during structural analysis?
Methodological Answer:
- Data Validation : Cross-check SHELXL refinement parameters (R-factor, wR2) against simulated annealing results. For twinned crystals, use TWINLAW in SHELX to resolve ambiguities .
- Alternative Techniques : If crystallography fails, employ cryo-EM for large complexes or dynamic NMR to study flexible regions (e.g., piperazine ring puckering) .
Q. What strategies optimize synthetic routes for stereochemical purity?
Methodological Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-metal complexes) during piperazine functionalization to control stereocenters.
- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak IA) separates diastereomers. Monitor enantiomeric excess (ee) via circular dichroism .
Q. How does the compound’s mechanism of action differ from structural analogs (e.g., AP-237)?
Methodological Answer:
- Target Profiling : Compare binding affinities (IC50/Ki) using radioligand assays (e.g., for opioid or adrenergic receptors). The 3-methylpiperazine group may reduce off-target effects vs. 2-methyl analogs .
- Functional Assays : Measure downstream signaling (e.g., cAMP inhibition or calcium flux) in cell lines transfected with target receptors .
Data Contradiction Analysis
Q. How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and controls (e.g., AP-237 as a positive control).
- Meta-Analysis : Pool data from PubChem or ChEMBL, applying statistical tools (e.g., ANOVA) to identify outliers or batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
